Infigratinib (BGJ-398): A Comprehensive Technical Guide to IC50 Values and Mechanistic Insights Against Wild-Type and Mutant FGFR Kinases
Infigratinib (BGJ-398): A Comprehensive Technical Guide to IC50 Values and Mechanistic Insights Against Wild-Type and Mutant FGFR Kinases
Foreword: The Precision-Targeting Paradigm of Infigratinib
In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases has emerged as a critical nexus of oncogenic signaling. Genetic aberrations in FGFR genes—including amplifications, activating mutations, and chromosomal translocations—are key drivers in a variety of malignancies. Infigratinib (also known as BGJ-398) is a potent and selective, orally bioavailable ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] This guide provides a deep dive into the inhibitory activity of Infigratinib, presenting a comprehensive analysis of its IC50 values against both wild-type and a spectrum of clinically relevant mutant FGFR kinases. We will explore the nuanced methodologies for determining these values, the underlying molecular mechanisms of action and resistance, and the rationale behind the experimental designs that validate its therapeutic potential.
Section 1: Infigratinib's Potency and Selectivity Profile: A Quantitative Overview
Infigratinib demonstrates high potency against FGFR1, FGFR2, and FGFR3, with significantly lower activity against FGFR4 and other kinases like VEGFR2, showcasing its selectivity.[1] This selectivity is crucial for minimizing off-target effects and associated toxicities in a clinical setting.
Biochemical Potency Against Wild-Type FGFRs
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For Infigratinib, these values are typically determined through in vitro biochemical assays that measure the inhibition of purified FGFR kinase domain activity.
| Kinase | IC50 (nM) | Reference |
| FGFR1 | 0.9 | [1] |
| FGFR2 | 1.4 | [1] |
| FGFR3 | 1.0 | [1] |
| FGFR4 | 60 | [1] |
Table 1: Biochemical IC50 values of Infigratinib against wild-type FGFR kinases.
Cellular Activity and Inhibition of Mutant FGFRs
The true test of a targeted inhibitor lies in its ability to suppress the activity of constitutively activated mutant kinases that drive cancer cell proliferation. The following table collates available data on Infigratinib's activity against various FGFR mutants. It is important to note that some studies report the inhibition constant (Ki), a measure of binding affinity, which is also a key indicator of potency.
| FGFR Isoform | Mutation/Alteration | Cell Line/System | IC50/Ki (nM) | Effect | Reference |
| FGFR1 | Amplification | HNSCC PDX | - | In vivo sensitivity | [3] |
| FGFR2 | Fusion (e.g., FGFR2-BICC1) | Cholangiocarcinoma models | - | Sensitivity | [4] |
| V564F | Ba/F3 cells | Resistant | Acquired Resistance | [4][5] | |
| FGFR3 | Wild-Type | Purified KD | Ki: ~65-95 | - | [6] |
| R669G | Purified KD | Ki: ~200 | Reduced Sensitivity | [6] | |
| K650E | Purified KD | Ki: ~400 | Reduced Sensitivity | [6] | |
| N540S | Purified KD | Ki: ~150 | Reduced Sensitivity | [6] | |
| N540K | Purified KD | Ki: ~250 | Reduced Sensitivity | [6] | |
| V555M (Gatekeeper) | Purified KD | Ki: >1000 | Resistance | [6] | |
| I538V | Purified KD | Ki: ~100 | - | [6] | |
| FGFR3-TACC3 Fusion | Cervical Cancer Cell Lines | - | Sensitivity (PIK3CA WT) | [7] |
Table 2: Infigratinib (BGJ-398) IC50 and Ki values against a selection of mutant and altered FGFR kinases. The data highlights the challenge of acquired resistance through secondary mutations in the kinase domain.
Section 2: Methodologies for Determining IC50 Values: A Practical Guide
The accurate determination of IC50 values is fundamental to characterizing the potency of an inhibitor. This section provides detailed protocols for both biochemical and cell-based assays, explaining the rationale behind key experimental choices.
Biochemical Kinase Inhibition Assay (Filter-Binding Method)
This assay directly measures the enzymatic activity of a purified FGFR kinase domain and its inhibition by Infigratinib.
Rationale: This cell-free system provides a direct measure of the inhibitor's interaction with its target kinase, devoid of confounding cellular factors such as membrane permeability and efflux pumps. The use of a radiolabeled ATP ([γ-³³P]ATP) allows for sensitive detection of substrate phosphorylation.
Experimental Workflow Diagram:
Caption: Workflow for a filter-binding biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 3-fold concentrated serial dilution of Infigratinib in a suitable buffer containing DMSO. A DMSO-only solution serves as the vehicle control.
-
Prepare a 3-fold concentrated substrate mixture containing a specific peptide substrate for the FGFR kinase, unlabeled ATP, and [γ-³³P]ATP.
-
Prepare a 3-fold concentrated solution of the purified recombinant FGFR kinase domain (e.g., GST-tagged FGFR3) in an appropriate assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add 10 µL of the 3x Infigratinib serial dilutions or the DMSO control to respective wells.
-
Add 10 µL of the 3x substrate mixture to all wells.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 10 µL of the 3x FGFR enzyme solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 20 minutes) to allow for substrate phosphorylation.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a suitable stop reagent, such as phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or PVDF membrane) that will bind the phosphorylated peptide substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound [γ-³³P]ATP.
-
Dry the filter plate and measure the amount of incorporated radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each Infigratinib concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the Infigratinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of Infigratinib on the proliferation and viability of cancer cell lines that are dependent on FGFR signaling.
Rationale: This assay format provides a more physiologically relevant assessment of the inhibitor's activity by taking into account cellular uptake, metabolism, and target engagement within a living cell. The choice of cell line is critical; ideally, a panel of cell lines with well-characterized FGFR alterations (amplifications, fusions, or mutations) should be used. Ba/F3 cells, an IL-3 dependent pro-B cell line, are often engineered to express a specific FGFR mutant, making their survival dependent on the activity of that mutant kinase, thus providing a clean system to assess on-target inhibition.[9][10] The CellTiter-Glo® assay quantifies ATP levels, which is an indicator of metabolically active, viable cells.[11][12][13]
Experimental Workflow Diagram:
Caption: Workflow for a cell-based proliferation assay using CellTiter-Glo®.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the chosen FGFR-dependent cancer cell line (e.g., a cell line with an FGFR2 fusion or an FGFR3 mutation) under standard conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and resume growth for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of Infigratinib in the appropriate cell culture medium. Include a vehicle control (DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Infigratinib or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Incubate the plate at room temperature for a short period to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the percentage of growth inhibition for each Infigratinib concentration.
-
Plot the percentage of viable cells against the logarithm of the Infigratinib concentration and fit the data to a dose-response curve to determine the IC50 value.[7][14]
-
Section 3: Mechanism of Action and Resistance
FGFR Signaling Pathway and Infigratinib's Point of Intervention
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate their intracellular kinase domains. This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn activate downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and differentiation.[15][16][17][18] Infigratinib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.[4]
Caption: Simplified FGFR signaling pathway and the inhibitory action of Infigratinib.
Molecular Basis of Resistance to Infigratinib
A significant challenge in targeted therapy is the development of acquired resistance. In the context of Infigratinib, resistance can emerge through several mechanisms:
-
Secondary Mutations in the FGFR Kinase Domain: These are the most common mechanisms of acquired resistance. Mutations in the "gatekeeper" residue (e.g., V555M in FGFR3) can sterically hinder the binding of Infigratinib to the ATP-binding pocket.[6] Other mutations can destabilize the inactive conformation of the kinase to which Infigratinib preferentially binds.[4][5]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways that promote growth and survival, thereby bypassing the need for FGFR signaling. For example, activation of the PI3K/AKT pathway through mutations in PIK3CA can confer resistance to Infigratinib in cells with FGFR3-TACC3 fusions.[7] Similarly, increased phosphorylation of ERBB3 has been observed in bladder cancer cell lines resistant to BGJ-398.[19]
Conclusion
Infigratinib (BGJ-398) is a highly potent and selective inhibitor of FGFR1, 2, and 3 with demonstrated clinical activity in patients with FGFR-altered tumors.[1][2] A thorough understanding of its inhibitory profile against both wild-type and mutant kinases is essential for its rational clinical development and for anticipating and overcoming mechanisms of resistance. The methodologies outlined in this guide provide a framework for the accurate and reproducible assessment of Infigratinib's potency, while the mechanistic insights into its action and resistance pathways will aid in the design of next-generation FGFR inhibitors and combination therapeutic strategies.
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